molecular formula C8H16ClNO2 B2526558 (2S,4S,5S)-4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride CAS No. 2378490-57-2

(2S,4S,5S)-4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride

Cat. No.: B2526558
CAS No.: 2378490-57-2
M. Wt: 193.67
InChI Key: CTOSDNQSBLLCDV-UHRUZOLSSA-N
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Description

(2S,4S,5S)-4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5S)-4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound using a chiral rhodium complex as a catalyst . The reaction conditions often include specific temperatures and pressures to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing advanced catalytic systems to maintain efficiency and consistency. The use of continuous flow reactors can enhance the scalability of the production process, ensuring a steady supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5S)-4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(2S,4S,5S)-4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (2S,4S,5S)-4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S,5S)-4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride is unique due to its specific stereochemistry, which can confer distinct biological and chemical properties. This uniqueness makes it valuable in applications where precise molecular interactions are crucial.

Properties

IUPAC Name

(2S,4S,5S)-4,5-dimethylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-5-3-7(8(10)11)9-4-6(5)2;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t5-,6+,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOSDNQSBLLCDV-UHRUZOLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NCC1C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](NC[C@H]1C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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